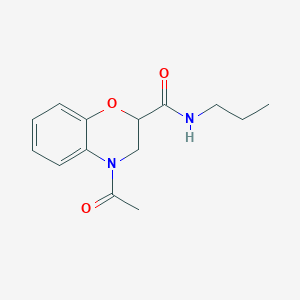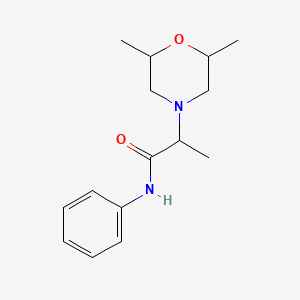
5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a member of the thiazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also exhibited antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, this compound has shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide in lab experiments is its relatively low cost and easy synthesis. However, this compound has limited solubility in water, which can make it challenging to work with in aqueous solutions. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several potential future directions for the study of 5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide. One area of interest is the development of novel materials using this compound as a building block. Another potential direction is the study of the mechanism of action of this compound, which can provide insights into its biological activities and potential therapeutic applications. In addition, further studies are needed to determine the safety and efficacy of this compound in vivo, which can pave the way for its clinical use.
Métodos De Síntesis
The synthesis of 5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide can be achieved through various methods, including the reaction of thioamide with acetyl chloride and thiazole-2-carboxylic acid, or the reaction of thioamide with acetic anhydride and thiazole-2-carboxylic acid. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide has been widely studied for its potential biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory effects. In addition, this compound has shown promising results in the field of materials science, where it can be used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
5-acetyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S2/c1-6(13)7-2-3-8(16-7)9(14)12-10-11-4-5-15-10/h2-5H,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRPYUHRWXQPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7465555.png)


![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[(4-phenylbenzoyl)amino]acetate](/img/structure/B7465571.png)

![N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7465579.png)

![1-(4-chlorophenyl)-N-(3-ethylphenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7465623.png)

![1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione](/img/structure/B7465630.png)
![1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7465632.png)
![2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7465639.png)